molecular formula C14H24O B12754827 0KU4AC8Jzu CAS No. 208034-47-3

0KU4AC8Jzu

Cat. No.: B12754827
CAS No.: 208034-47-3
M. Wt: 208.34 g/mol
InChI Key: RNLHVODSMDJCBR-WVPCGROZSA-N
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Description

The compound 3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol (also known by its identifier 0KU4AC8Jzu ) is an organic molecule with the molecular formula C14H24O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring is formed through a series of cyclization reactions involving appropriate precursors.

    Substitution Reactions: Methyl groups are introduced to the cyclopentene ring through substitution reactions using methylating agents.

    Chain Extension: The penten-2-ol chain is attached to the cyclopentene ring through a series of coupling reactions, often involving organometallic reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The methyl groups and the hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated alcohols.

    Substitution Products: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other cyclopentene derivatives and penten-2-ol analogs.

    Uniqueness: The specific arrangement of methyl groups and the presence of both cyclopentene and penten-2-ol moieties make this compound distinct in its chemical and biological properties.

Conclusion

3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.

Properties

CAS No.

208034-47-3

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(E,2S,3R)-3-methyl-5-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]pent-4-en-2-ol

InChI

InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-8,10,12-13,15H,9H2,1-5H3/b8-6+/t10-,12+,13-/m1/s1

InChI Key

RNLHVODSMDJCBR-WVPCGROZSA-N

Isomeric SMILES

CC1=CC[C@H](C1(C)C)/C=C/[C@@H](C)[C@H](C)O

Canonical SMILES

CC1=CCC(C1(C)C)C=CC(C)C(C)O

Origin of Product

United States

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